molecular formula C17H12FNO2S B14384583 2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-81-6

2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid

Cat. No.: B14384583
CAS No.: 88350-81-6
M. Wt: 313.3 g/mol
InChI Key: DSHLZCKTZXRDKS-UHFFFAOYSA-N
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Description

2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety substituted with a fluorine atom and a methyl group, along with a benzoic acid group linked via a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Substituents: The fluorine atom and methyl group are introduced through electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound.

    Attachment of the Benzoic Acid Group: The final step involves the coupling of the sulfanyl-quinoline derivative with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The fluorine atom enhances the compound’s binding affinity to its targets, while the sulfanyl and benzoic acid groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-methylquinoline-8-boronic acid: Another quinoline derivative with a boronic acid group.

    4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid: A similar compound with an amino group instead of a sulfanyl group.

Uniqueness

2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfanyl group linked to the benzoic acid moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.

Properties

CAS No.

88350-81-6

Molecular Formula

C17H12FNO2S

Molecular Weight

313.3 g/mol

IUPAC Name

2-(6-fluoro-2-methylquinolin-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C17H12FNO2S/c1-10-8-16(13-9-11(18)6-7-14(13)19-10)22-15-5-3-2-4-12(15)17(20)21/h2-9H,1H3,(H,20,21)

InChI Key

DSHLZCKTZXRDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

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